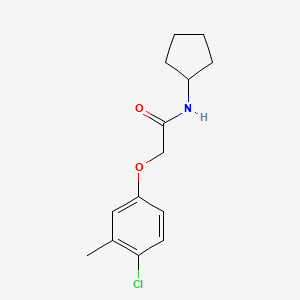
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CP 55,940 and is a potent cannabinoid receptor agonist. It has been shown to have a high affinity for both the CB1 and CB2 receptors, making it a useful tool in studying the endocannabinoid system.
Mécanisme D'action
CP 55,940 acts as a potent agonist for both the CB1 and CB2 receptors. When it binds to these receptors, it activates a signaling cascade that leads to a variety of physiological and biochemical effects. The exact mechanism of action of CP 55,940 is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-anxiety and anti-depressant effects. CP 55,940 has also been shown to have potential therapeutic benefits in the treatment of addiction, as it can reduce drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using CP 55,940 in scientific research is its high affinity for both the CB1 and CB2 receptors. This makes it a useful tool in studying the endocannabinoid system and its effects on various physiological and biochemical processes. However, one limitation of using CP 55,940 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body.
Orientations Futures
There are several future directions for research involving CP 55,940. One area of interest is the potential therapeutic benefits of this compound in the treatment of pain, inflammation, and addiction. Additionally, further research is needed to fully understand the mechanism of action of CP 55,940 and its effects on the endocannabinoid system. Finally, there is a need for more studies focused on the safety and toxicity of CP 55,940, particularly in relation to its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CP 55,940 involves several steps. The first step is the synthesis of 4-chloro-3-methylphenol, which is then reacted with cyclopentyl bromide to form 4-chloro-3-methylphenoxy-cyclopentane. This compound is then reacted with N,N-diethylacetamide to form the final product, 2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide.
Applications De Recherche Scientifique
CP 55,940 has been used extensively in scientific research to study the endocannabinoid system. This compound has been shown to have a high affinity for both the CB1 and CB2 receptors, making it a useful tool in studying the physiological and biochemical effects of cannabinoid receptor activation. CP 55,940 has been used in a variety of studies, including those focused on pain, inflammation, and addiction.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10-8-12(6-7-13(10)15)18-9-14(17)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEKOTGXHLBFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)

![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)

![2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5867823.png)

![2-[4-(4-iodophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5867851.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B5867857.png)